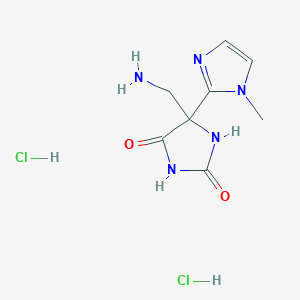![molecular formula C12H20ClNO B2840930 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide CAS No. 462059-33-2](/img/structure/B2840930.png)
2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide is a chemical compound with the molecular formula C₁₂H₂₀ClNO and a molecular weight of 229.75 g/mol. This compound is characterized by its bicyclic structure and the presence of a chlorine atom and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:
2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)propanamide
2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)butanamide
2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)pentanamide
These compounds share the bicyclic structure and the presence of a chlorine atom but differ in the length of the alkyl chain attached to the amide group.
Properties
IUPAC Name |
2-chloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCVNYPFHGKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)CCl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)
![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)



![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B2840858.png)


![ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate](/img/structure/B2840863.png)



